molecular formula C15H13N3O3 B14914461 N'-(2-nitrobenzylidene)-2-phenylacetohydrazide

N'-(2-nitrobenzylidene)-2-phenylacetohydrazide

Cat. No.: B14914461
M. Wt: 283.28 g/mol
InChI Key: GVQASWDBENWUKD-LFIBNONCSA-N
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Description

N’-(2-nitrobenzylidene)-2-phenylacetohydrazide is a compound that belongs to the class of hydrazones, which are characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom bonded to a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-nitrobenzylidene)-2-phenylacetohydrazide typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of N’-(2-nitrobenzylidene)-2-phenylacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-(2-nitrobenzylidene)-2-phenylacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, sodium borohydride, palladium on carbon.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Solvents: Ethanol, methanol, tetrahydrofuran (THF).

Major Products Formed

Mechanism of Action

The mechanism of action of N’-(2-nitrobenzylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or activation. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-nitrobenzylidene)aniline
  • N-(2-nitrobenzylidene)thiosemicarbazide
  • Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate

Uniqueness

N’-(2-nitrobenzylidene)-2-phenylacetohydrazide is unique due to its specific structural features, such as the presence of both a nitro group and a phenylacetohydrazide moiety.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C15H13N3O3/c19-15(10-12-6-2-1-3-7-12)17-16-11-13-8-4-5-9-14(13)18(20)21/h1-9,11H,10H2,(H,17,19)/b16-11+

InChI Key

GVQASWDBENWUKD-LFIBNONCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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